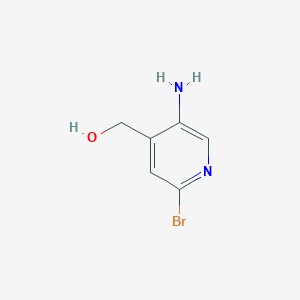

(5-Amino-2-bromo-4-pyridyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

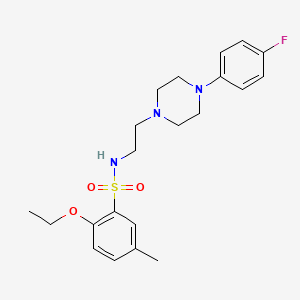

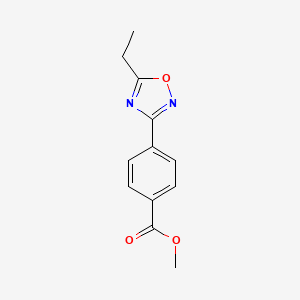

“(5-Amino-2-bromo-4-pyridyl)methanol” is a chemical compound with the CAS Number: 1806963-89-2 . It has a molecular weight of 203.04 and its IUPAC name is (5-amino-2-bromopyridin-4-yl)methanol .

Molecular Structure Analysis

The InChI code for “(5-Amino-2-bromo-4-pyridyl)methanol” is 1S/C6H7BrN2O/c7-6-1-4 (3-10)5 (8)2-9-6/h1-2,10H,3,8H2 . This code represents the molecular structure of the compound.Scientific Research Applications

Reagent for Metal-Free Reduction of Nitro Compounds

(2-Pyridyl)phenyl methanol, a compound with a structural motif similar to (5-Amino-2-bromo-4-pyridyl)methanol, has been used as a hydrogen donor in the reduction of nitro aromatic and heteroaromatic compounds. It facilitates a domino process involving reduction and conjugate addition steps, allowing the formation of β-amino esters. This underscores the importance of the pyridine nucleus in enabling this thermal reactivity of carbinols (Giomi et al., 2011).

Component in Multicomponent Synthesis

A novel multicomponent synthesis approach involving (5-Amino-2-bromo-4-pyridyl)methanol-related compounds has been documented. The process, which involves heating a methanol solution with various inputs, leads to the formation of complex compounds like pyrrolo[3,4-b]pyridin-5-one in a single operation. This process indicates the compound's potential in scaffold-generating reactions and the synthesis of bioactive compounds (Janvier et al., 2002).

Catalyst in N-Alkylation for Synthesis of Bioactive Compounds

The compound is used in the N-alkylation of 2-aminobenzonitriles with pyridyl methanols as alkylating agents. This process, catalyzed by ruthenium complexes, allows the synthesis of various 2-N-pyridylmethyl benzonitriles. The significance lies in its application in creating biologically interesting compounds and providing a basis for new bioactive compound discovery (Chen et al., 2014).

In Solvent Dynamics and Membrane Studies

Studies have shown that methanol, which is a common solvent for (5-Amino-2-bromo-4-pyridyl)methanol, significantly impacts lipid dynamics. This is particularly evident in the study of transmembrane proteins/peptides in biological and synthetic membranes, indicating the compound's role in biophysical studies and membrane dynamics (Nguyen et al., 2019).

Synthesis of Bromo-substituted Compounds

The compound is involved in the synthesis of bromo-substituted 2-cyclopenten-1-ones and their analogues, which are vital synthons in organic synthesis and for preparing various useful substances. The process involves the bromination of related compounds under different conditions, showcasing its versatility in chemical synthesis (Shirinian et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of imidazoles , which are key components in a variety of functional molecules .

Mode of Action

It may be involved in the formation of bonds during the synthesis of imidazoles

Biochemical Pathways

It’s worth noting that imidazoles, which can be synthesized using similar compounds, are utilized in a diverse range of applications .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a reaction that may involve similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

(5-amino-2-bromopyridin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXMXWDJSOGLNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-bromo-4-pyridyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2467521.png)

![6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2467523.png)

![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)

![4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione](/img/structure/B2467531.png)

![1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2467542.png)